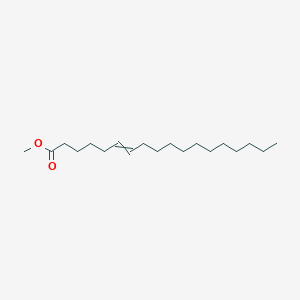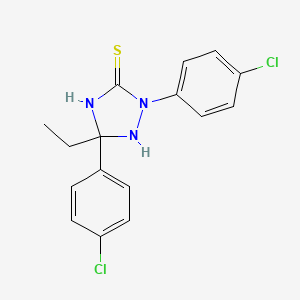
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring substituted with two 4-chlorophenyl groups and an ethyl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorobenzaldehyde with ethyl hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired triazolidine derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced triazolidine derivatives, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound in biological research.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or the disruption of protein function, resulting in its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione can be compared with other similar compounds, such as:
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound also contains 4-chlorophenyl groups but has an oxadiazole ring instead of a triazolidine ring. It exhibits different chemical and biological properties due to the presence of the oxadiazole ring.
2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole: Similar to the oxadiazole derivative, this compound has a thiadiazole ring and exhibits unique properties compared to the triazolidine derivative.
2,5-Bis(4-chlorophenyl)-1,3,4-triazole: This compound has a triazole ring and shows different reactivity and biological activities compared to the triazolidine derivative.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C16H15Cl2N3S |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2,5-bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H15Cl2N3S/c1-2-16(11-3-5-12(17)6-4-11)19-15(22)21(20-16)14-9-7-13(18)8-10-14/h3-10,20H,2H2,1H3,(H,19,22) |
InChI-Schlüssel |
YPHABXJTGXFUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


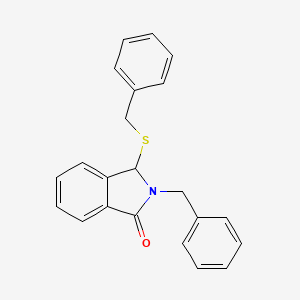
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
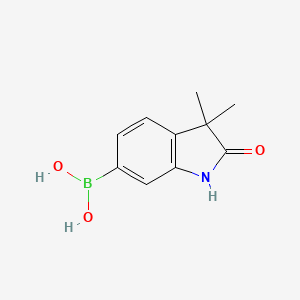
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
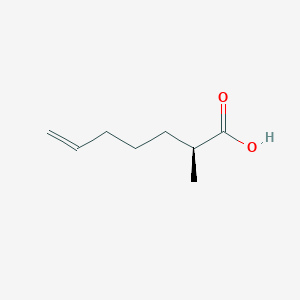
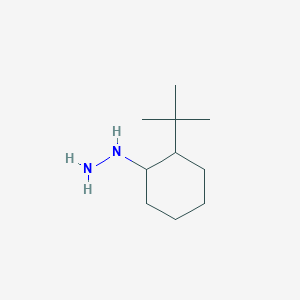
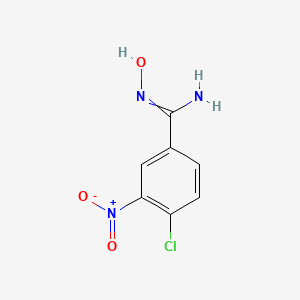
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
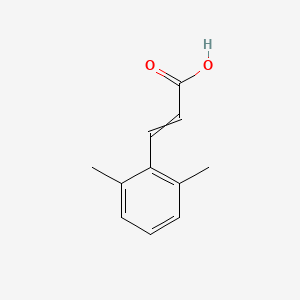
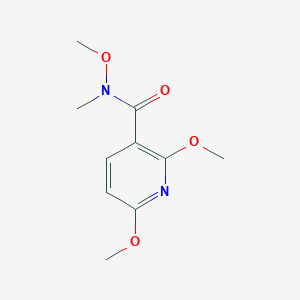
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
